4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine
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Overview
Description
4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine is a compound belonging to the class of diazines, specifically pyrimidines Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine typically involves the diazotization of 2-nitroaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: A simpler derivative of pyrimidine without the diazenyl and nitrophenyl groups.
5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: A similar compound with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine is unique due to the presence of both the diazenyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
24748-96-7 |
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Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4,6-dimethyl-5-[(2-nitrophenyl)diazenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N6O2/c1-7-11(8(2)15-12(13)14-7)17-16-9-5-3-4-6-10(9)18(19)20/h3-6H,1-2H3,(H2,13,14,15) |
InChI Key |
ZLNYIKQXDFBPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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